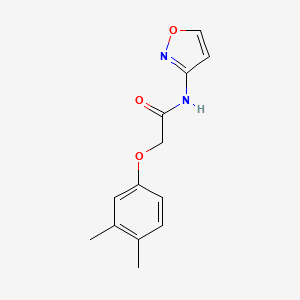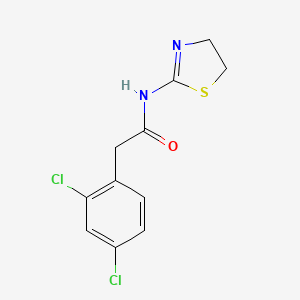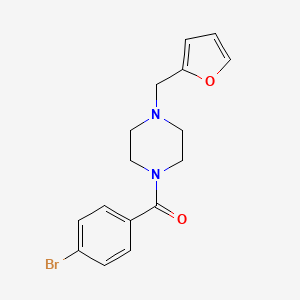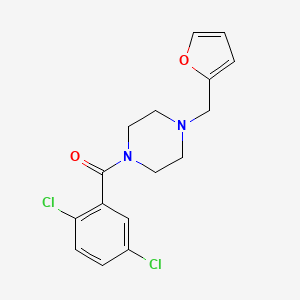
2-(3,4-dimethylphenoxy)-N-3-isoxazolylacetamide
説明
2-(3,4-dimethylphenoxy)-N-3-isoxazolylacetamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience research due to its potential as a radioligand for imaging neuroinflammation. This compound was first synthesized in 2009 by Boutin et al. and has since been extensively studied for its various applications in the field of neuroscience.
作用機序
2-(3,4-dimethylphenoxy)-N-3-isoxazolylacetamide binds to the TSPO on activated microglia and astrocytes, which leads to the uptake of the compound into these cells. This binding results in the modulation of the immune response and the production of pro-inflammatory cytokines, which are key mediators of neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines, which in turn reduces the extent of neuroinflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which suggests its potential as a therapeutic agent for various neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 2-(3,4-dimethylphenoxy)-N-3-isoxazolylacetamide as a radioligand for imaging neuroinflammation is its high specificity for the TSPO on activated microglia and astrocytes. This allows for accurate imaging of neuroinflammation in vivo. However, one of the limitations of using this compound is its relatively low binding affinity for the TSPO, which may limit its sensitivity for detecting low levels of neuroinflammation.
将来の方向性
There are several future directions for the use of 2-(3,4-dimethylphenoxy)-N-3-isoxazolylacetamide in neuroscience research. One potential direction is the development of more potent TSPO ligands that have higher binding affinity and sensitivity for detecting neuroinflammation. Another potential direction is the use of this compound as a therapeutic agent for various neurological disorders, particularly those that are associated with neuroinflammation. Additionally, the use of this compound in combination with other imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET) may provide a more comprehensive understanding of neuroinflammation in vivo.
科学的研究の応用
2-(3,4-dimethylphenoxy)-N-3-isoxazolylacetamide has been extensively studied for its potential as a radioligand for imaging neuroinflammation. Neuroinflammation is a key process in the pathogenesis of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound binds specifically to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are the key players in neuroinflammation.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-4-11(7-10(9)2)17-8-13(16)14-12-5-6-18-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRDPMBVYUKYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)




![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)

![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)

amino]-N-methylpropanamide](/img/structure/B4431080.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4431088.png)

![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)